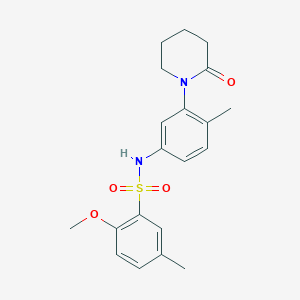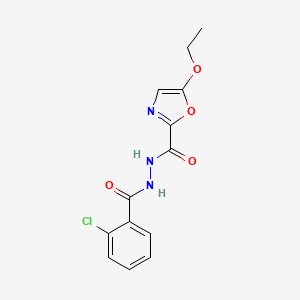
2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone, also known as DPA, is a synthetic compound that has been widely used in scientific research. This compound is known for its unique chemical structure and its ability to interact with biological systems. In
Scientific Research Applications
Biological and Pharmaceutical Research
Antidepressant and Nootropic Agents : Azetidinone derivatives, similar in structure to the compound , have been investigated for their potential as central nervous system (CNS) active agents, showing promising antidepressant and nootropic activities in preclinical models (Thomas et al., 2016).
Antimicrobial and Antitubercular Activities : Compounds with azetidinone and pyrimidine moieties have been synthesized and evaluated for their antimicrobial and antitubercular properties, suggesting potential applications in combating infectious diseases (Chandrashekaraiah et al., 2014).
Antimicrobial Investigation : Novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans have been synthesized and shown to possess antimicrobial activities, indicating their potential utility in developing new antibacterial and antifungal agents (Kumar et al., 2007).
Chemical and Material Science Research
Synthesis of Fungicides : Related structures have been synthesized and shown to exhibit fungicidal activity, which could be valuable in agricultural sciences and for the development of new fungicides (Kuzenkov & Zakharychev, 2009).
Catalysis and Green Chemistry : The synthesis of 3-pyrrole-substituted 2-azetidinones, which may share reactivity traits with the compound of interest, has been achieved using catalytic amounts of molecular iodine under microwave irradiation. This method represents a green and practical approach to synthesizing such compounds, highlighting their potential application in catalysis and sustainable chemistry practices (Bandyopadhyay et al., 2012).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c17-11-3-4-15(14(18)6-11)22-10-16(21)20-8-13(9-20)23-12-2-1-5-19-7-12/h1-7,13H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDJYVOSAZMNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2879275.png)
![N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2879276.png)
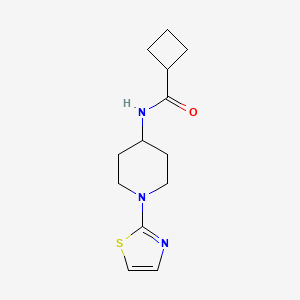
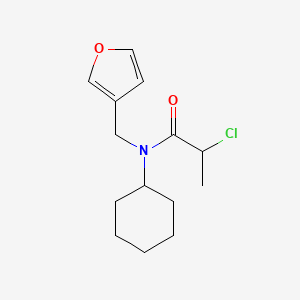
![4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2879281.png)

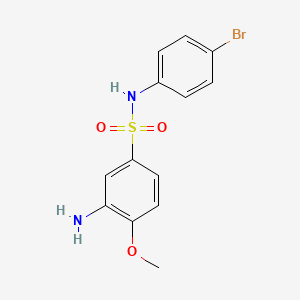
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-4-nitrophenyl)urea](/img/structure/B2879288.png)
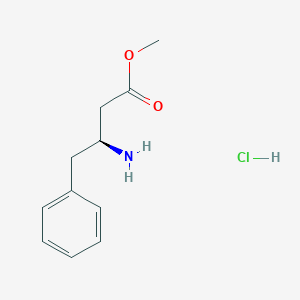
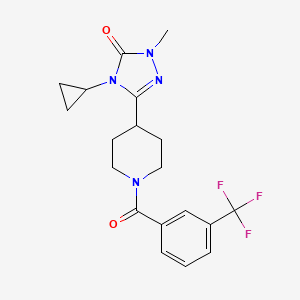
![methyl 3-((2-(5-methylisoxazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2879292.png)

